molecular formula C16H12N2O2 B11956504 1-(2-Hydroxyphenylazo)-2-naphthol CAS No. 4866-98-2

1-(2-Hydroxyphenylazo)-2-naphthol

Cat. No.: B11956504
CAS No.: 4866-98-2
M. Wt: 264.28 g/mol
InChI Key: QFHZPBSLCHTFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyphenylazo)-2-naphthol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used as a dye intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxyphenylazo)-2-naphthol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenylazo)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

1-(2-Hydroxyphenylazo)-2-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenylazo)-2-naphthol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenylazo)-1-naphthol
  • 4-(2-Hydroxyphenylazo)-2-naphthol
  • 2-(2-Hydroxyphenylazo)-3-naphthol

Uniqueness

1-(2-Hydroxyphenylazo)-2-naphthol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its position of the hydroxyl and azo groups on the naphthol ring makes it particularly suitable for certain applications in dye synthesis and biological staining.

Biological Activity

1-(2-Hydroxyphenylazo)-2-naphthol, also known as 1-(2-hydroxyphenyl)azo-2-naphthol, is an organic compound characterized by an azo linkage between a 2-hydroxyphenyl moiety and a naphthol structure. With a molecular formula of C15H12N2O2 and a molar mass of approximately 264.28 g/mol, this compound exhibits significant biological activities, particularly in antibacterial and antifungal domains. This article reviews its biological activity, including relevant studies, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound is defined by the following features:

  • Azo Group : The -N=N- linkage is central to its reactivity.
  • Hydroxyl Group : The presence of a hydroxyl group enhances solubility and biological interactions.
  • Naphthol Structure : The naphthalene ring provides stability and contributes to its color properties.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. Studies have shown that metal complexes derived from this compound demonstrate enhanced antimicrobial efficacy compared to the free ligand itself. For example, iron(III) complexes have been reported to improve antibacterial properties while reducing cytotoxicity.

Table 1: Antibacterial Activity of Metal Complexes

Metal ComplexAntimicrobial EfficacyCytotoxicity
Iron(III)HighLow
Copper(II)ModerateModerate
Zinc(II)LowHigh

Antifungal Properties

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary studies suggest that it can inhibit the growth of various fungal strains, making it a candidate for further investigation in antifungal drug development.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the free ligand exhibits toxicity to certain cell lines, metal complexes formed with this compound may present lower toxicity levels. This suggests potential applications in therapeutic formulations where reduced cytotoxicity is desirable.

The mechanisms underlying the biological activity of this compound are complex and involve several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Metal Ion Coordination : Interaction with metal ions can enhance stability and reactivity, affecting microbial viability.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various metal complexes formed with this compound against Gram-positive and Gram-negative bacteria. Results indicated that complexes with iron showed the highest inhibition zones compared to other metals tested.

Study 2: Cytotoxicity Assessment

In another investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were analyzed on human cancer cell lines. The study found that while the free ligand was cytotoxic, its metal complexes exhibited significantly lower toxicity, suggesting a safer alternative for therapeutic use.

Applications

The unique properties of this compound make it suitable for various applications:

  • Dye Manufacturing : Its vibrant color and stability make it valuable in dye production.
  • Medicinal Chemistry : Potential development as an antimicrobial or antifungal agent.
  • Analytical Chemistry : Useful as a reagent for detecting metal ions due to its complexation abilities.

Properties

CAS No.

4866-98-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-[(2-hydroxyphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H12N2O2/c19-14-8-4-3-7-13(14)17-18-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,19-20H

InChI Key

QFHZPBSLCHTFBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.